molecular formula C15H14N4O3 B2684697 Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320663-71-4

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2684697
CAS RN: 2320663-71-4
M. Wt: 298.302
InChI Key: NHJUMJDPCJIBNZ-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone” is a complex organic compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . The newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . This provides detailed information about the molecular geometry of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Jayanna et al. (2013) focuses on the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives through a series of reactions including condensation and Vilsmeier–Haack reaction. The synthesized compounds showed pronounced antimicrobial and analgesic activities, highlighting the potential of such derivatives in medical research and application (Jayanna et al., 2013).

Another relevant study by Umesha and Basavaraju (2014) synthesized Benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluated them for their antimicrobial activity. This research shows the compound's potential in addressing bacterial and fungal infections, with some derivatives exhibiting significant antifungal and antibacterial activities (Umesha & Basavaraju, 2014).

Antioxidant and Antimicrobial Investigations

Kumar et al. (2007) synthesized novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans and evaluated their antimicrobial activities. This study further emphasizes the versatility of such compounds in combating microbial infections (Kumar et al., 2007).

Photoinitiators for Polymerization

Research on benzophenone-di-1,3-dioxane by Wang Kemin et al. (2011) introduces a novel photoinitiator for free radical polymerization, indicating potential applications in materials science, specifically in the efficient initiation of polymerization of acrylates and methacrylates (Wang Kemin et al., 2011).

In Silico Drug-likeness and Microbial Investigation

A study by Pandya et al. (2019) synthesized and characterized a library of compounds for their in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results demonstrated good to moderate activity against bacterial strains, suggesting these compounds as potential antimicrobial agents with excellent drug-likeness properties (Pandya et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown anticancer activity . For instance, one study revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could potentially lead to the development of new anticancer agents.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(10-1-2-12-13(5-10)22-9-21-12)19-7-11(8-19)18-14-6-16-3-4-17-14/h1-6,11H,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJUMJDPCJIBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

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